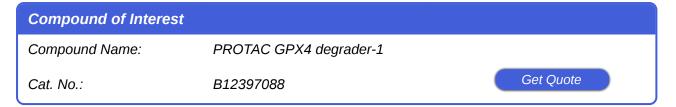


Measuring GPX4 Degradation with PROTAC GPX4 Degrader-1: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione Peroxidase 4 (GPX4) is a critical enzyme that protects cells from ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2] Its role in preventing this cell death pathway has made it a compelling therapeutic target in various diseases, particularly in cancer.[3] Proteolysis Targeting Chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific proteins via the cell's own ubiquitin-proteasome system.[4] **PROTAC GPX4 degrader-1**, also known as DC-2, is a heterobifunctional molecule designed to specifically target GPX4 for degradation, thereby inducing ferroptosis in cancer cells.[5]

These application notes provide detailed protocols for measuring the degradation of GPX4 induced by **PROTAC GPX4 degrader-1** using Western blotting, a standard and widely accepted method for quantifying protein levels.

Mechanism of Action: PROTAC GPX4 Degrader-1 (DC-2)

PROTAC GPX4 degrader-1 is composed of a ligand that binds to GPX4, a linker, and a ligand that recruits an E3 ubiquitin ligase.[5] Upon entering the cell, it forms a ternary complex with

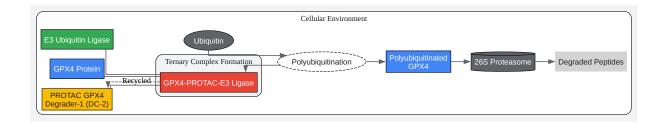


Methodological & Application

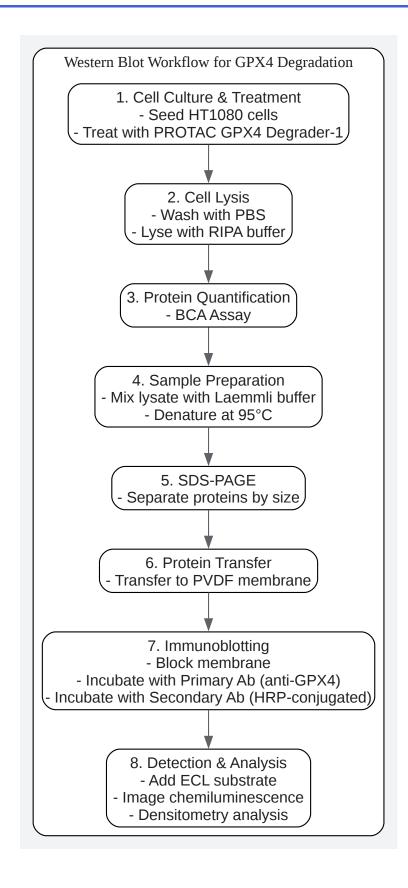
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GPX4 and the E3 ligase. This proximity facilitates the ubiquitination of GPX4, marking it for recognition and subsequent degradation by the 26S proteasome.[4] Some evidence also suggests the involvement of the autophagy-lysosome pathway in the degradation process induced by certain GPX4 degraders.[5] The depletion of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[5]

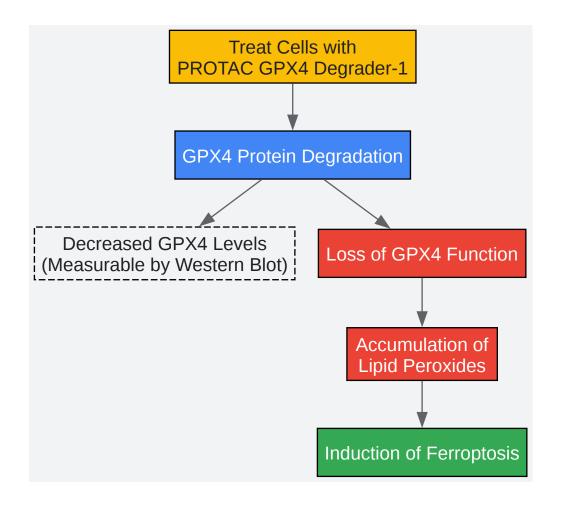












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